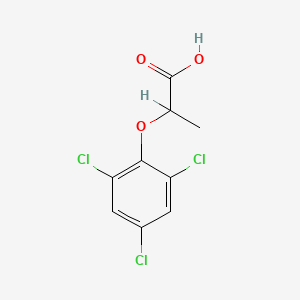
2-(2,4,6-Trichlorophenoxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trichlorophenoxy)propionic acid is an organic compound known for its use as a phenoxy herbicide and plant growth regulator. It is structurally related to 2,4,5-Trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group, creating a chiral center in the molecule . This compound is known for its ability to mimic the auxin growth hormone indoleacetic acid, leading to rapid and uncontrolled growth in plants .
Méthodes De Préparation
The synthesis of 2-(2,4,6-Trichlorophenoxy)propionic acid typically involves the reaction of 2,4,6-trichlorophenol with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then subjected to further reactions to introduce the propionic acid side chain . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(2,4,6-Trichlorophenoxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the aromatic ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2,4,6-Trichlorophenoxy)propionic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trichlorophenoxy)propionic acid involves mimicking the natural auxin growth hormone indoleacetic acid. When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . This effect is achieved by disrupting normal cellular processes and causing abnormal cell elongation and division .
Comparaison Avec Des Composés Similaires
2-(2,4,6-Trichlorophenoxy)propionic acid is similar to other phenoxy herbicides such as:
2,4,5-Trichlorophenoxyacetic acid: Shares a similar structure but with an acetic acid side chain instead of a propionic acid side chain.
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with two chlorine atoms on the aromatic ring. The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activity and chiral properties.
Propriétés
Numéro CAS |
778-83-6 |
|---|---|
Formule moléculaire |
C9H7Cl3O3 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
3-(2,4,6-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-6(11)9(7(12)4-5)15-2-1-8(13)14/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
CJFMEZGDFLYDEP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1Cl)Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCCC(=O)O)Cl)Cl |
Key on ui other cas no. |
778-83-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















